Aminoacetonitrile sulfate

説明

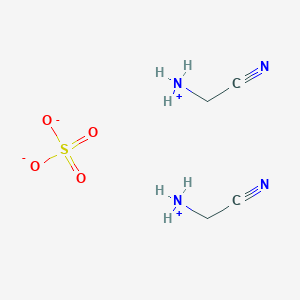

Structure

2D Structure

特性

CAS番号 |

5466-22-8 |

|---|---|

分子式 |

C4H8N4O4S-2 |

分子量 |

208.20 g/mol |

IUPAC名 |

bis(2-aminoacetonitrile);sulfate |

InChI |

InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4)/p-2 |

InChIキー |

NQHWLBZZBSYIPI-UHFFFAOYSA-L |

正規SMILES |

C(C#N)[NH3+].C(C#N)[NH3+].[O-]S(=O)(=O)[O-] |

ピクトグラム |

Acute Toxic |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Aminoacetonitrile Sulfate and Its Precursors

Novel Synthetic Routes for Aminoacetonitrile (B1212223) and its Sulfate (B86663)

The development of new synthetic pathways for aminoacetonitrile and its sulfate salt aims to overcome the limitations of traditional methods, such as the use of hazardous reagents and the generation of significant waste.

The Strecker synthesis, first reported in 1850, is a well-established method for producing α-aminonitriles from an aldehyde, ammonia (B1221849), and hydrogen cyanide. google.com The classical Strecker synthesis, however, presents a significant drawback due to the use of stoichiometric amounts of highly toxic cyanation reagents like cyanide salts or hydrogen cyanide. researchgate.net To address this, modern adaptations focus on creating greener and more efficient processes.

Recent advancements have led to the development of catalytic asymmetric Strecker reactions, which are instrumental in producing chiral α-aminonitriles. researchgate.net Furthermore, a novel and more environmentally friendly method for synthesizing α-aminonitriles from the readily available aminoacetonitrile has been developed. This approach utilizes off-the-shelf ammonium (B1175870) salts as catalysts, is tolerant to air and moisture, and importantly, avoids the use of toxic cyanation reagents, positioning it as a greener alternative to the traditional Strecker reaction. researchgate.netnih.gov This ammonium-catalyzed reaction can be used to produce a variety of α-aminonitriles, including those with tertiary and quaternary stereocenters. nih.gov

Organocatalysis has also emerged as a powerful tool in Strecker-type reactions, offering an alternative to metal-based catalysts and promoting more environmentally benign synthetic routes. mdpi.com These adaptations and improvements not in a greener process but also expand the utility of the Strecker synthesis for creating a diverse range of α-aminonitrile derivatives.

A significant industrial method for producing aminoacetonitrile involves the direct condensation of glycolonitrile (B6354644) with ammonia. wikipedia.org This reaction, represented by the equation HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O, provides a straightforward route to the target compound. wikipedia.org Aqueous solutions of aminoacetonitrile can be readily obtained by reacting an aqueous solution of glycolonitrile with liquid ammonia. chemicalbook.com

To enhance the efficiency and quality of this process, various modifications have been investigated. One such improvement involves conducting the reaction in the presence of formic acid and a sulfite (B76179) or acid sulfite. google.com This addition has been shown to produce aminoacetonitrile with high stability in high yield and quality on an industrial scale. google.com The following table summarizes the results from a patented method employing this approach. google.com

| Reactants | Catalyst/Additive | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| 50% by weight aqueous solution of glycolonitrile (184 g), 28% by weight aqueous ammonia solution (500 g) | Ammonium sulfite monohydrate (2.2 g), Formic acid (1.5 g) | 50 °C | 1 hour feed, 1 hour post-reaction | 96% |

This method highlights a practical and efficient route for the large-scale production of aminoacetonitrile. The resulting aminoacetonitrile solution is often stabilized by lowering the pH with a small amount of sulfuric acid, which can also lead to the formation of aminoacetonitrile sulfate. chemicalbook.com

The synthesis of aminoacetonitrile from glycinamide (B1583983) is essentially a dehydration reaction. This pathway is the reverse of the more commonly studied hydrolysis of aminoacetonitrile to glycinamide, which is a key step in the formation of glycine (B1666218) from aminoacetonitrile. researchgate.netasianpubs.org While less common, the dehydration of primary amides to nitriles is a known transformation in organic chemistry.

General methods for the dehydration of primary amides can be applied to the synthesis of aminoacetonitrile from glycinamide. For instance, iron hydride complexes have been shown to be effective catalysts for the dehydration of primary amides to nitriles under mild conditions, using a reducing agent such as (EtO)₃SiH. epa.gov Although this method has not been specifically reported for glycinamide, it represents a potential catalytic approach for this transformation. The reaction would proceed as follows: H₂NCH₂CONH₂ → H₂NCH₂CN + H₂O. Further research would be needed to optimize the conditions for this specific conversion.

Innovative Sulfonation Techniques for Aminoacetonitrile

The formation of this compound is often achieved by treating aminoacetonitrile with sulfuric acid. wikipedia.orgchemicalbook.com This can be considered more of a salt formation than a direct sulfonation of the carbon backbone. However, innovative sulfonation techniques developed for primary amines could potentially be applied to aminoacetonitrile to create novel derivatives.

One such innovative approach is the electrochemical oxidative coupling of amines and thiols to form sulfonamides. This environmentally benign method is driven by electricity, requires no sacrificial reagents or additional catalysts, and can be completed in a very short time, with hydrogen as the only byproduct. acs.org This technique offers a green and efficient way to synthesize a wide range of sulfonamides from readily available starting materials. acs.org

Another modern method involves a one-pot synthesis of sulfonamides from primary and secondary amine-derived sulfonate salts using cyanuric chloride. This process is mild, efficient, and avoids the use of toxic and corrosive reagents often employed in traditional sulfonamide synthesis. organic-chemistry.org The reaction proceeds at room temperature and produces sulfonamides in good to excellent yields. organic-chemistry.org A general method for the sulfonylation of various amines uses p-toluenesulfonyl chloride in the presence of a reusable polymeric catalyst, which simplifies the purification process. researchgate.net

While these methods are not specific to aminoacetonitrile, they represent the forefront of sulfonation chemistry and could be adapted for the synthesis of novel aminoacetonitrile-derived sulfonamides.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. nih.gov The synthesis of aminoacetonitrile and its sulfate salt is an area where these principles can have a significant effect.

A key principle of green chemistry is the prevention of waste. scientificupdate.com Traditional methods for aminonitrile synthesis, such as the Strecker reaction, often generate significant waste. Newer, ammonium-catalyzed methods that avoid toxic cyanating agents are a step towards waste reduction. researchgate.netnih.gov

Another important principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk The condensation of glycolonitrile and ammonia to form aminoacetonitrile is a good example of a reaction with high atom economy, as the only byproduct is water. wikipedia.org

Designing safer chemicals and synthetic routes is also a cornerstone of green chemistry. The move away from stoichiometric amounts of toxic cyanating agents in the Strecker synthesis is a prime example of this principle in action. researchgate.net The use of catalysts in small amounts, rather than stoichiometric reagents, is another key aspect of green chemistry, as it reduces waste and can lead to more efficient reactions. whiterose.ac.uk

The use of green chemistry metrics, such as Process Mass Intensity (PMI), can help to quantify the environmental impact of a synthetic process. acs.orgacsgcipr.org PMI is the ratio of the total mass of materials used to the mass of the final product. acs.org By applying these metrics, chemists can identify areas for improvement and develop more sustainable synthetic routes for this compound.

Catalytic Approaches in Aminoacetonitrile Synthesis

Catalysis plays a crucial role in the development of efficient and selective methods for aminoacetonitrile synthesis. The use of catalysts can lead to higher yields, milder reaction conditions, and reduced waste.

As previously mentioned, a significant advancement is the use of simple ammonium salts as catalysts for the synthesis of α-aminonitriles from aminoacetonitrile. researchgate.netnih.gov This method is not only greener than the traditional Strecker reaction but also highly versatile. researchgate.netnih.gov

Organocatalysis has also been successfully employed in the synthesis of α-aminonitriles through Strecker-type reactions. mdpi.com Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. This approach avoids the use of potentially toxic and expensive metal catalysts and is considered an environmentally benign synthetic strategy. mdpi.com For example, a recyclable quinine (B1679958) thiourea (B124793) organocatalyst anchored on a mesoporous material has been used for the enantioselective Strecker reaction of isatin (B1672199) N-protected ketimines, achieving good yields and high enantioselectivity. mdpi.com

Heterogeneous catalysts are also being explored for nitrile synthesis. While not specific to aminoacetonitrile, studies on the synthesis of acetonitrile (B52724) using heterogeneous catalysts, such as those based on cadmium fluoride, provide insights into the potential for developing solid-supported catalysts for aminoacetonitrile production. scientists.uz The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, which aligns with the principles of green chemistry.

Elucidation of Reaction Mechanisms and Chemical Transformations of Aminoacetonitrile Sulfate

Mechanistic Investigations of Aminoacetonitrile (B1212223) Formation Pathways

The formation of aminoacetonitrile from simple interstellar molecules is a critical step in understanding the origins of life. Researchers have investigated various potential pathways, primarily focusing on gas-phase and surface-catalyzed reactions.

In the gas phase, the reaction between methanimine (B1209239) (CH₂NH) and hydrogen cyanide (HCN) or its isomer hydrogen isocyanide (HNC) has been theoretically studied as a route to aminoacetonitrile. ccu.edu.twacs.org Density functional theory calculations have identified three primary mechanisms: two for the reaction with HCN (a direct and an indirect route) and a one-step mechanism for the reaction with HNC. acs.org However, all of these gas-phase pathways are characterized by high activation energy barriers, making them less likely to be significant in the cold environment of the interstellar medium (ISM). acs.orgresearchgate.net

Another proposed gas-phase formation route involves the reaction between the amino radical (NH₂) and the cyanomethyl radical (H₂CCN). oup.com This pathway is considered a major contributor to aminoacetonitrile formation, particularly following the thermal desorption of acetonitrile (B52724) (CH₃CN) from dust grains, which can then be destroyed in the gas phase to produce the necessary H₂CCN radical. oup.com

The presence of icy dust grains in the ISM provides surfaces that can catalyze reactions, significantly lowering activation barriers compared to the gas phase. acs.orgresearchgate.net For the reaction of methanimine with HCN and HNC, the presence of water ice dramatically alters the reaction mechanism. ccu.edu.twacs.org

A key finding is the role of a concerted proton relay mechanism, where water molecules actively participate in the reaction. ccu.edu.twacs.org Theoretical models have shown that a ring of two explicit water molecules facilitates the transfer of a proton from the cyanide-containing reactant to the nitrogen atom of methanimine. ccu.edu.tw This "catalytic" action significantly reduces the reaction barriers. ccu.edu.tw

Further studies incorporating additional "spectator" water molecules to simulate the bulk icy surface have reinforced these findings. The proton relay mechanism is particularly effective for the reaction involving HNC, with calculations showing a very low free-energy barrier at 50 K (ΔG₅₀K < 1 kcal/mol). ccu.edu.twacs.org This suggests that the surface-catalyzed formation of aminoacetonitrile via a proton relay involving HNC is a feasible process in the ISM. ccu.edu.twacs.org In contrast, the corresponding reaction with HCN still has a considerably higher barrier (ΔG₅₀K = 7 kcal/mol). ccu.edu.twacs.org

| Mechanism | Reactants | Environment | Key Features | Feasibility in ISM |

| Gas Phase | CH₂NH + HCN/HNC | Gas Phase | High activation barriers | Low acs.orgresearchgate.net |

| Gas Phase | NH₂ + H₂CCN | Gas Phase | Radical-radical reaction | Considered a major pathway oup.com |

| Surface-Catalyzed | CH₂NH + HCN/HNC | Icy Grain Surface | Proton relay by water molecules | High, especially with HNC ccu.edu.twacs.org |

Role of Aminoacetonitrile Sulfate (B86663) as a Reagent in Organic Synthesis

Aminoacetonitrile sulfate serves as a stable and versatile reagent in organic synthesis, primarily utilized for the introduction of specific functional groups and for reactions involving its nitrile moiety. smolecule.comthermofisher.comchemicalbook.com

As its name suggests, this compound is a source of both amino (-NH₂) and sulfate (-SO₄²⁻) groups. smolecule.com Its bifunctional nature makes it a useful building block in the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.org The compound's ability to introduce these functionalities is valuable in creating diverse organic molecules. smolecule.com

The nitrile group (-C≡N) in aminoacetonitrile is a key site of reactivity. cymitquimica.com It can undergo various chemical transformations, making it a valuable handle in synthetic chemistry.

The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to many of its synthetic applications. For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to form glycine (B1666218), an essential amino acid. smolecule.comwikipedia.org This transformation proceeds through an amide intermediate. libretexts.org

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine salt. libretexts.org The amino group in aminoacetonitrile can also participate in intramolecular reactions with the nitrile group or in intermolecular reactions, leading to the formation of various heterocyclic structures. nih.gov For example, reactions with aminothiols can lead to the formation of thiazoline (B8809763) rings, which can then be hydrolyzed to dipeptides. nih.gov

Reactions Involving its Nitrile Functionality

Cyclization Reactions Initiated by the Nitrile

The nitrile group of aminoacetonitrile is a key functional group that can initiate cyclization reactions to form various heterocyclic systems. These reactions often involve the participation of the adjacent amino group or other introduced functionalities.

One notable example is the formation of imidazoles. Refluxing aminoacetonitrile hydrochloride with trimethyl orthoformate can yield 1H-imidazol-4(5H)-one, although the major product is (formamido)acetonitrile. thieme-connect.dethieme-connect.de This transformation highlights the potential of the nitrile group to participate in ring-forming reactions.

Furthermore, aminoacetonitrile and its derivatives are crucial in the synthesis of nitrogen-rich heterocycles like triazoles and tetrazoles. dntb.gov.ua For instance, diazoacetonitrile, which can be generated from aminoacetonitrile hydrochloride, undergoes [3+2]-cycloaddition reactions with alkynes to produce cyanopyrazoles. nih.gov Mechanistically, these reactions can be rationalized by the resonance structures of diazoacetonitrile, which allow it to act as a C-nucleophile in cycloadditions. nih.gov In another example, the reaction of diazoacetonitrile with tributylphosphine (B147548) leads to the formation of a cyano-substituted phosphazene, which can then undergo intramolecular cyclization at the nitrile group to form thiadiazoles. nih.gov

The cyclization can also be directed to form other heterocyclic systems. For example, the reaction of N-alkenyl formamidines, derived from aminoacetonitrile, with an iodinating agent can lead to the selective synthesis of cyclic formamidinium salts through iodo-amino-cyclization. mdpi.com

Reactions Involving its Amino Group

The primary amino group in this compound is a potent nucleophile and readily participates in various chemical reactions, including condensations and amide bond formations. smolecule.com

Condensation reactions involving the amino group of aminoacetonitrile are fundamental to the synthesis of a wide array of derivatives. A key industrial synthesis of aminoacetonitrile itself involves the condensation of ammonium (B1175870) chloride, formaldehyde, and sodium cyanide. google.com

This compound can undergo condensation with various carbonyl compounds. For example, a three-component reaction between methyl 4-aryl-2,4-dioxobutanoates, an aromatic aldehyde, and this compound in the presence of sodium acetate (B1210297) yields (3-aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles. bakhtiniada.ru This reaction proceeds through the initial formation of a Schiff base, followed by a Michael-type addition and subsequent cyclization. bakhtiniada.ru

Another significant condensation reaction is with ethyl 2-cyano-3-ethoxypropenoate. Treatment of aminoacetonitrile hydrogen sulphate with this reagent in an aqueous alcoholic sodium hydroxide (B78521) solution affords N-(2,2-dicyanoethenyl)aminoacetonitrile in high yield. arkat-usa.org This product serves as a key precursor for the synthesis of various polyfunctionally substituted pyrroles and other heterocyclic systems. arkat-usa.org

The condensation of aminoacetonitrile hydrochloride with 2-methoxypyrroline (B2812361) in refluxing isopropanol (B130326) leads to the formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride. nih.gov This demonstrates the utility of aminoacetonitrile in constructing fused heterocyclic systems.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Methyl 4-aryl-2,4-dioxobutanoates, Aromatic aldehyde | (3-aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles | bakhtiniada.ru |

| Aminoacetonitrile hydrogen sulphate | Ethyl 2-cyano-3-ethoxypropenoate | N-(2,2-dicyanoethenyl)aminoacetonitrile | arkat-usa.org |

| Aminoacetonitrile hydrochloride | 2-Methoxypyrroline | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride | nih.gov |

The amino group of aminoacetonitrile can be acylated to form amide bonds, a crucial step in peptide synthesis and the creation of various bioactive molecules. A common method involves the use of acylating agents like 4-octylbenzoic acid in the presence of a coupling agent. nih.gov

A notable application is in the synthesis of macrocyclic peptides. A linear peptide precursor with a C-terminal nitrile can be generated by cleaving a solid-phase resin with aminoacetonitrile. nih.gov The subsequent biocompatible cyclization occurs in a buffer at physiological pH, where the N-terminal cysteine attacks the nitrile, leading to the formation of a thiazoline heterocycle within the macrocycle. nih.gov This thiazoline can then be oxidized to a stable thiazole (B1198619). nih.gov

Furthermore, N-acylation of α-aminonitriles plays a critical role in activating the nitrile moiety for subsequent reactions. For instance, acylation of aminoacetonitrile with acetic anhydride (B1165640) gives α-amidonitriles, which can then be converted to thioamides upon treatment with hydrogen sulfide. ucl.ac.uk This N-acylation is reported to stabilize the peptide product and activate the precursor for biomimetic N→C peptide ligation. ucl.ac.uk

Derivatization Strategies and Reactivity of this compound Derivatives

The strategic derivatization of this compound opens avenues to a vast array of functionalized molecules and heterocyclic systems. smolecule.comnih.govacs.orggoogle.com The reactivity of these derivatives is often dictated by the newly introduced functional groups.

Synthesis of Substituted Aminoacetonitriles

Substituted aminoacetonitriles are valuable intermediates in organic synthesis. google.com One common strategy involves the protection of the amino group, allowing for further modifications at other positions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of aminoacetonitrile. N-(tert-Butoxycarbonyl)-2-aminoacetonitrile can be synthesized by reacting aminoacetonitrile with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protected derivative can then be used in peptide synthesis or other transformations where the free amine would interfere.

Another approach to substituted aminoacetonitriles is through the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source. researchgate.netgoogle.com For instance, monofluoromethyl benzyl (B1604629) ketimine magnesium halides can be treated with hydrogen cyanide or an alkali metal cyanide to produce monofluoromethyl aminoacetonitriles. google.com

N-Arylidene aminoacetonitriles, formed from the condensation of an aryl aldehyde and aminoacetonitrile, have been used in asymmetric addition reactions to substituted acroleins, leading to the synthesis of unnatural chiral amino acids. acs.org

| Starting Material | Reagent(s) | Product | Reference |

| Aminoacetonitrile | Di-tert-butyl dicarbonate (Boc₂O) | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |

| Monofluoromethyl benzyl ketimine magnesium halide | Hydrogen cyanide or alkali metal cyanide | Monofluoromethyl aminoacetonitrile | google.com |

| Aryl aldehyde, Aminoacetonitrile | - | N-Arylidene aminoacetonitrile | acs.org |

Formation of Heterocyclic Systems from this compound

This compound and its derivatives are pivotal in the synthesis of a wide range of heterocyclic compounds. smolecule.comdntb.gov.uanih.govgoogle.com

Imidazoles: Aminoacetonitrile hydrochloride can be a precursor for imidazole (B134444) synthesis. For example, its reaction with trimethyl orthoformate can lead to the formation of an imidazolone (B8795221) derivative. thieme-connect.dethieme-connect.de Furthermore, aminoacetonitriles are important intermediates in the preparation of various imidazole derivatives. google.com

Pyrroles: The reaction of α,β-unsaturated carbonyl compounds with aminoacetonitrile hydrochloride can furnish 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles in a one-pot reaction. acs.org Additionally, N-(2,2-dicyanoethenyl)aminoacetonitrile, synthesized from aminoacetonitrile hydrogen sulphate, is a key precursor for polyfunctionally substituted pyrroles. arkat-usa.org

Triazoles: Aminoacetonitrile hydrochloride is used in the synthesis of triazole derivatives. For instance, diazotization of an aniline (B41778) followed by reaction with 2-aminoacetonitrile hydrochloride can lead to the formation of a triazole precursor. mdpi.com Triazole-modified derivatives of N-(tert-butoxycarbonyl)-2-aminoacetonitrile have also been synthesized.

Thiazoles and Thiazolines: A notable application is in the synthesis of macrocyclic peptides containing thiazole or thiazoline rings. This is achieved through the intramolecular cyclization of a linear peptide precursor containing an N-terminal cysteine and a C-terminal nitrile derived from aminoacetonitrile. nih.gov

Other Heterocycles: Aminoacetonitrile derivatives are also used to synthesize other heterocyclic systems. For example, hydroxyimino-substituted aminoacetonitriles can be cyclized in the presence of acid to form substituted 2-aminopyrazines. google.com The cyclocondensation of α-aminonitriles with enones provides access to 3,4-dihydro-2H-pyrrole 2-carbonitriles. acs.org

| Heterocycle | Precursor from Aminoacetonitrile | Key Reaction | Reference |

| Imidazole | Aminoacetonitrile hydrochloride | Reaction with trimethyl orthoformate | thieme-connect.dethieme-connect.de |

| Pyrrole | Aminoacetonitrile hydrochloride | Reaction with α,β-unsaturated carbonyl compounds | acs.org |

| Triazole | Aminoacetonitrile hydrochloride | Reaction with a diazotized aniline | mdpi.com |

| Thiazoline/Thiazole | C-terminal nitrile from aminoacetonitrile | Intramolecular cyclization with N-terminal cysteine | nih.gov |

| 2-Aminopyrazine | Hydroxyimino-substituted aminoacetonitrile | Acid-catalyzed cyclization | google.com |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Studies on the reaction kinetics and thermodynamics of transformations involving aminoacetonitrile provide crucial insights into reaction feasibility, rates, and mechanisms, particularly in contexts ranging from synthetic organic chemistry to prebiotic chemistry.

Kinetic studies have been performed on reactions involving aminoacetonitrile. For instance, research has pointed to the determination of first-order reaction rate constants for transformations of aminoacetonitrile, suggesting that under specific conditions, its reactions follow predictable kinetic models. researchmap.jp

In the context of prebiotic chemistry, the formation of aminoacetonitrile via the Strecker synthesis (the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide) has been the subject of theoretical studies to understand its feasibility on icy grain mantles in the interstellar medium. aanda.orgresearchgate.net Density functional theory (DFT) calculations have been used to investigate the reaction barriers for the formation of aminoacetonitrile from methanimine (CH₂NH) and hydrogen cyanide (HCN) or its isomer HNC. These studies indicate that while the gas-phase reactions have high energy barriers, the presence of water ice can significantly lower these barriers through a concerted proton relay mechanism. researchgate.net Specifically, the reaction involving the HNC isomer is found to have a very low free-energy barrier at low temperatures (ΔG₅₀K < 1 kcal/mol), suggesting it is a feasible pathway in the interstellar medium. researchgate.net

Thermodynamic investigations have also been conducted on processes involving this compound. For example, studies have explored the thermodynamics of hydrogen release from related compounds, which can be initiated by dissolving aminoacetonitrile hydrogen sulfate. ru.nl Spectroscopic studies, such as the infrared spectrum of matrix-isolated aminoacetonitrile, provide fundamental data that can be compared with theoretical calculations to validate computed geometries and vibrational frequencies, which are essential for accurate thermodynamic and kinetic modeling. astrochem.org

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Insight

Application of Advanced NMR Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for observing chemical and enzymatic reactions in real time. nih.gov Its ability to provide detailed structural information makes it invaluable for monitoring reaction progress and identifying transient intermediates. numberanalytics.comnumberanalytics.com In the context of aminoacetonitrile (B1212223) sulfate (B86663), both ¹H and ¹³C NMR spectra are available, providing a foundational dataset for more advanced studies. nih.govchemicalbook.comchemicalbook.com

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can elucidate the connectivity and spatial relationships between atoms, which is crucial when dealing with complex reaction mixtures. numberanalytics.com For instance, in reactions involving aminoacetonitrile, NMR can be used to monitor the disappearance of starting materials and the appearance of products. google.com The development of benchtop NMR systems, often coupled with flow cells, has made real-time reaction monitoring more accessible and convenient, allowing for the acquisition of quantitative data even for reactions that are difficult to monitor by other means. rsc.org

The application of ¹⁹F NMR, by using fluorine-tagged reagents, has shown promise in monitoring reactions of amino acids in complex mixtures. nih.gov This approach allows for the identification and quantification of various amino acids by observing the distinct chemical shifts of the ¹⁹F-labeled products. nih.gov The reaction kinetics can be followed by continuously measuring the ¹⁹F NMR spectra, providing insights into the reaction rates and mechanisms. nih.gov Such a technique could be adapted to study reactions of aminoacetonitrile sulfate, offering a clear window into its chemical transformations.

Table 1: Available NMR Data for this compound

| Spectrum Type | Nucleus | Source |

|---|---|---|

| 1D NMR | ¹H | nih.govchemicalbook.com |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and is thus a powerful tool for conformational analysis and the study of chemical bonding. researchgate.net For aminoacetonitrile, both IR and Raman spectra have been extensively studied, revealing insights into its vibrational modes and molecular symmetry. researchgate.netastrochem.org

IR spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy excels in analyzing non-polar bonds and symmetric vibrations. mt.com This complementarity is crucial for a comprehensive understanding of molecular structure. In the study of aminoacetonitrile, IR spectroscopy has been used to identify characteristic vibrational frequencies. astrochem.org However, it was noted that the typically strong cyano (C≡N) stretch is anomalously weak in the IR spectrum of aminoacetonitrile, which has implications for its detection using this method. astrochem.orgastrochem.org In contrast, a very strong peak for the C≡N stretch was observed in the Raman spectrum of liquid aminoacetonitrile. astrochem.org

The sulfate group in this compound also gives rise to characteristic vibrational modes. In a study of matrix-isolated aminoacetonitrile, a peak at 975 cm⁻¹ was tentatively attributed to a contaminant containing a sulfur-oxygen bond, likely originating from a sulfate intermediate in the synthesis. astrochem.org The Raman spectra of various sulfates show characteristic bands for the SO₄ modes. researchgate.net By comparing the spectra of this compound with those of the free base and sulfuric acid, it is possible to identify shifts in vibrational frequencies that indicate the formation of the salt and changes in the electronic environment of the functional groups. These spectral changes can reveal details about the intramolecular and intermolecular interactions, including hydrogen bonding. researchgate.net

Table 2: Key Vibrational Modes of Aminoacetonitrile and Sulfate

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|

| C≡N | IR | ~2247 (calculated, very weak) | Identification of nitrile group | astrochem.org |

| C≡N | Raman | 2236 (very strong) | Identification of nitrile group | astrochem.org |

| S-O | IR | 975 | Tentative, indicates sulfate presence | astrochem.org |

| SO₄ (ν₁) | Raman | ~1013-1045 | Symmetric stretch of sulfate | researchgate.net |

| SO₄ (ν₂) | Raman | ~423-514 | Bending mode of sulfate | researchgate.net |

| SO₄ (ν₃) | Raman | ~1101-1205 | Asymmetric stretch of sulfate | researchgate.net |

Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it an indispensable tool for elucidating reaction pathways and identifying reaction intermediates. numberanalytics.commdpi.com The development of soft ionization techniques, such as electrospray ionization (ESI), has enabled the analysis of a wide range of molecules, including those in solution, with minimal fragmentation. mdpi.com

In the study of chemical reactions, ESI-MS can be used to monitor the reaction mixture over time, allowing for the detection of reactants, products, and transient intermediates. mdpi.comrsc.org This provides crucial information for understanding the step-by-step mechanism of a reaction. numberanalytics.com High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, which aids in the determination of the elemental composition of unknown species. nih.gov

For this compound, mass spectrometry can be employed to study its formation from aminoacetonitrile and sulfuric acid, as well as its subsequent reactions. By analyzing the mass spectra of the reaction mixture at different time points, it is possible to identify the molecular ions of the starting materials, the product, and any intermediates that may be formed. Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of selected ions and analyzing the resulting fragment ions. researchgate.net This fragmentation pattern can serve as a fingerprint for a particular molecule and help to confirm its structure.

X-ray Crystallography of Complex Structures Involving this compound

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Aminoacetonitrile |

| This compound |

| Sulfuric acid |

| Glycine (B1666218) |

| Ammonia (B1221849) |

| Formaldehyde |

| Hydrogen cyanide |

| Dimethyl sulfone |

| 1,4-dinitrobenzene |

| S-methyl thioacetate |

| 2-sulfonatoethanethiolate |

| Uridine 5'-diphosphoglucuronic acid |

| Uridine 5'-diphosphoapiose |

| Uridine 5'-diphosphoxylose |

| Uridine 5′-β-l-threo-pentopyranosyl-4″-ulose diphosphate |

| α-d-apio-furanosyl-1,2-cyclic phosphate |

| Uridine monophosphate |

| 2,5-dioxopyrrolidin-1-yl-2-(trifluoromethyl)benzoate |

| Cysteine |

| Cystine |

| Trifluoroacetic acid |

| Leucine |

| Alanine |

Theoretical and Computational Chemistry Studies of Aminoacetonitrile Sulfate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. northwestern.eduresearchgate.net For aminoacetonitrile (B1212223) sulfate (B86663), these calculations focus on the aminoacetonitrile cation ([H₂NCH₂CN]⁺) and the sulfate anion (SO₄²⁻), treating them as an ion pair.

The electronic structure of the aminoacetonitrile cation is characterized by the distribution of electrons in its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity. researchgate.net Calculations reveal that the HOMO is typically localized on the amino group, indicating its role as an electron donor, while the LUMO is centered on the nitrile group, highlighting its electrophilic (electron-accepting) nature. nih.gov The presence of the sulfate anion in close proximity electrostatically stabilizes the positive charge on the aminoacetonitrile cation, influencing the energies of these frontier orbitals.

Reactivity indices, derived from quantum chemical calculations, provide a quantitative measure of a molecule's propensity to undergo chemical reactions. nih.gov These indices, such as electrophilicity, nucleophilicity, and atomic charges, can be calculated to predict how aminoacetonitrile sulfate will interact with other chemical species. For instance, the nitrile group's electrophilicity is a key factor in its reactions with nucleophiles like thiols. nih.gov Computational studies can model these interactions to determine activation energies, which indicate the kinetic feasibility of a reaction. nih.gov

Table 1: Calculated Electronic Properties of the Aminoacetonitrile Cation This table presents theoretical data derived from typical quantum chemical calculations for the protonated aminoacetonitrile cation.

| Property | Description | Typical Calculated Value/Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Localized on the amino (-NH₂) group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Localized on the nitrile (-C≡N) group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and electronic stability. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | Significant due to the polar amino and nitrile functional groups. |

| Electrostatic Potential | Maps the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. | Negative potential near the nitrogen of the nitrile; positive potential near the amino hydrogens. |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound in a solvent, MD simulations provide a detailed picture of intermolecular interactions and solvation phenomena. dovepress.comnih.gov These simulations model the behavior of a large number of molecules, including the aminoacetonitrile cations, sulfate anions, and solvent molecules (e.g., water), to observe how they interact and arrange themselves.

In an aqueous solution, the polar amino and nitrile groups of the aminoacetonitrile cation form hydrogen bonds with surrounding water molecules. rsc.org The sulfate anion, with its high charge density, also strongly interacts with water, organizing a well-defined hydration shell. rsc.org MD simulations can track the formation, duration, and strength of these hydrogen bonds, revealing the structure of the solvation shells around each ion. nih.gov The creation of a cavity in the solvent to accommodate the solute is a key aspect of solvation, and its shape and the energy required for its formation are influenced by the specific chemical interactions between the solute and the solvent. nih.gov

These simulations can also elucidate the nature of the ion pairing between the aminoacetonitrile cation and the sulfate anion in solution. rsc.org By analyzing the trajectories of the ions, researchers can determine the average distance between them and the stability of the ion pair versus solvent-separated ion pairs. This information is crucial for understanding the compound's behavior in solution, as the degree of ion pairing affects properties like conductivity and reactivity.

Table 2: Key Intermolecular Interactions of this compound in Aqueous Solution This interactive table summarizes the primary non-covalent interactions simulated using Molecular Dynamics.

| Interacting Species | Type of Interaction | Description |

| Aminoacetonitrile (NH₂) - Water (H₂O) | Hydrogen Bonding | The nitrogen atom of the amino group acts as a hydrogen bond acceptor; the hydrogen atoms act as donors. |

| Aminoacetonitrile (C≡N) - Water (H₂O) | Hydrogen Bonding | The nitrogen atom of the nitrile group acts as a hydrogen bond acceptor. |

| Sulfate (SO₄²⁻) - Water (H₂O) | Ion-Dipole | Strong electrostatic interaction between the negatively charged oxygen atoms of sulfate and the partial positive charge on the hydrogen atoms of water, leading to a structured hydration shell. |

| Aminoacetonitrile Cation - Sulfate Anion | Ionic Bonding | Strong electrostatic attraction between the oppositely charged ions, forming a contact ion pair. |

Prediction of Reaction Pathways and Transition States

For example, the formation of aminoacetonitrile itself, a precursor to the amino acid glycine (B1666218), has been studied extensively in the context of astrochemistry. researchgate.net Computational models have explored pathways such as the Strecker synthesis, involving reactions between methanimine (B1209239) (CH₂NH), hydrogen cyanide (HCN), and its isomer HNC. ccu.edu.twresearchgate.net These studies use quantum chemical methods to calculate the geometries and energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and transition states. ccu.edu.tw A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path of a reaction. ccu.edu.tw

By calculating the energy barrier (activation energy) associated with each transition state, chemists can predict the rate of a reaction and determine which of several possible pathways is kinetically favored. nih.gov For instance, studies have shown that the presence of water molecules can act as a catalyst, lowering the energy barriers for key proton transfer steps in the formation of aminoacetonitrile. ccu.edu.tw Such computational predictions are invaluable for understanding how molecules like aminoacetonitrile might form under various conditions and for designing new synthetic routes. nih.gov

Table 3: Example of a Computationally Predicted Reaction Pathway Step This table outlines the components of a single step in a theoretical reaction pathway, such as the addition of HCN to methanimine.

| Component | Description | Computational Focus |

| Reactants | The starting materials of the reaction step (e.g., CH₂NH + HCN). | Optimization of ground state geometries and calculation of electronic energies. |

| Transition State | The highest energy structure along the reaction coordinate between reactants and products (e.g., [H₂C(NH)CN]‡). | Locating the saddle point on the potential energy surface and calculating its structure, energy, and vibrational frequencies (one imaginary frequency). ccu.edu.tw |

| Product | The species formed after the reaction step (e.g., Aminoacetonitrile). | Optimization of the product's ground state geometry and calculation of its electronic energy. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants; determines the reaction rate. | Calculated as E(Transition State) - E(Reactants). A lower Ea indicates a faster reaction. nih.gov |

| Reaction Energy (ΔE) | The overall energy change of the step; indicates if it is exothermic or endothermic. | Calculated as E(Product) - E(Reactants). A negative ΔE indicates an exothermic step. |

Computational Design of Novel Derivatives and Functional Materials

Computational chemistry is increasingly used not only to study existing molecules but also to design new ones with desired properties. mines.edu This field, often called computational materials design, leverages theoretical principles to predict the characteristics of hypothetical molecules before they are synthesized. nasa.govresearchgate.net For this compound, this approach can be used to design novel derivatives and functional materials.

By systematically modifying the structure of the aminoacetonitrile cation in silico, researchers can explore how changes affect its electronic, chemical, and physical properties. For example, substituting hydrogen atoms with different functional groups could tune the molecule's reactivity, polarity, or ability to act as a ligand for metal ions. nih.gov Computational screening can rapidly evaluate a large library of potential derivatives to identify candidates with specific characteristics, such as enhanced binding affinity to a biological target or improved properties for materials applications. nih.gov

Furthermore, this compound, as an ionic compound, can serve as a building block for functional ionic materials. Computational methods like DFT and MD can be used to predict the crystal structure and properties of materials incorporating these ions. tue.nl For instance, simulations could explore how derivatives of aminoacetonitrile might self-assemble with various anions to form materials with specific optical, electronic, or mechanical properties. This predictive power accelerates the discovery and development of new materials by focusing experimental efforts on the most promising candidates identified through computation. nasa.gov

Table 4: Strategies in Computational Design of Aminoacetonitrile Derivatives This table outlines theoretical approaches to designing novel molecules and materials based on the this compound scaffold.

| Design Strategy | Computational Method(s) | Target Property/Application | Example |

| Functional Group Modification | DFT, Quantum Chemistry | Tune reactivity, polarity, and steric properties. | Replacing a hydrogen on the amino group with an alkyl group to increase hydrophobicity. |

| Ligand Design for Metal Complexes | DFT, Molecular Mechanics | Create new ligands for catalysis or bioinorganic chemistry. nih.gov | Modifying the structure to enhance its coordination to a specific metal ion, creating a stable complex. |

| Crystal Engineering | MD, Solid-State DFT | Predict and design crystal structures of new ionic materials with desired packing and properties. tue.nl | Simulating the assembly of modified aminoacetonitrile cations with different anions to predict stable crystal lattices. |

| High-Throughput Screening | Automated DFT/MD calculations | Rapidly evaluate large numbers of virtual compounds to identify leads for a specific function. nasa.gov | Screening thousands of potential derivatives for a high dipole moment to identify candidates for non-linear optical materials. |

Applications of Aminoacetonitrile Sulfate in Specialized Chemical Syntheses

Role as a Precursor in Complex Organic Molecule Synthesis

Aminoacetonitrile (B1212223), stabilized as its sulfate (B86663) salt, is a key intermediate in the synthesis of more complex nitrogen-containing organic compounds. wikipedia.org The reactivity of its amine and nitrile functional groups makes it a valuable starting material for constructing intricate molecular architectures.

Synthesis of Amino Acids (as intermediates)

One of the most significant applications of aminoacetonitrile sulfate is its role as an intermediate in the synthesis of amino acids, most notably glycine (B1666218), the simplest proteinogenic amino acid. aanda.org The synthetic pathway involves the hydrolysis of aminoacetonitrile. This process is considered a key step in prebiotic chemistry models for the formation of amino acids. aanda.orgresearchgate.net

The hydrolysis reaction can be summarized as follows: H₂NCH₂CN + 2H₂O → H₂NCH₂COOH + NH₃

Industrially, aminoacetonitrile is produced from glycolonitrile (B6354644) and ammonia (B1221849), and it can then be hydrolyzed to yield glycine. wikipedia.org This pathway is a fundamental example of how this compound serves as a direct precursor to essential biological building blocks.

Table 1: Hydrolysis of Aminoacetonitrile to Glycine

| Reactant | Reagents | Product | Significance |

|---|---|---|---|

| Aminoacetonitrile (from its sulfate salt) | Water (H₂O) | Glycine | Formation of the simplest amino acid. wikipedia.orgaanda.org |

Preparation of Peptides and Peptide Analogs

Beyond single amino acids, the hydrolysis of aminoacetonitrile can also lead to the formation of peptide bonds. This makes it a foundational molecule in the synthesis of peptides and their analogs. Research has shown that under certain conditions, the hydrolysis process can result in the condensation of glycine molecules, forming dipeptides and longer peptide chains. This application underscores the compound's role as a primary building block, providing the essential amino acid structure that is polymerized to form peptides.

Building Block for Natural Product Synthesis

As a precursor to amino acids and peptides, this compound is inherently a valuable building block for the synthesis of more complex natural products. Amino acids and peptides are the constituents of proteins and are present in a vast array of natural products, including alkaloids, antibiotics, and other biologically active molecules. By providing an efficient route to glycine, this compound facilitates the total synthesis of these complex targets, where glycine or its derivatives are incorporated into the final molecular structure.

Contributions to Materials Science Research

The utility of this compound extends beyond organic synthesis into the realm of materials science, where it is used as a precursor for creating functional materials with specialized properties.

Development of Ionic Liquids and Advanced Carbons

While direct synthesis of ionic liquids from this compound is a niche application, its role in creating advanced functional materials is more prominently documented. For instance, the direct carbonization of aminoacetonitrile hydrogen sulfate is a method used to produce nitrogen and sulfur co-doped (N,S-codoped) porous carbon. acs.org This advanced material exhibits a high surface area and has demonstrated excellent electrocatalytic activity for the oxygen reduction reaction (ORR), a critical process in fuel cells and other energy conversion technologies. acs.org The performance of this N,S-codoped carbon is reportedly close to that of commercial Platinum-on-carbon (Pt/C) catalysts, highlighting a significant application in energy materials. acs.org

Table 2: Application in Advanced Carbon Material Synthesis

| Precursor | Process | Resulting Material | Application |

|---|---|---|---|

| Aminoacetonitrile hydrogen sulfate | Direct Carbonization | N,S-codoped porous carbon | Electrocatalyst for Oxygen Reduction Reaction (ORR) acs.org |

Synthesis of Energetic Materials and Precursors

Aminoacetonitrile is utilized as a precursor for synthesizing nitrogen-rich energetic compounds. nih.gov Its structure is ideal for building heterocyclic compounds with a high nitrogen content, a key characteristic of many energetic materials. Research has demonstrated the use of aminoacetonitrile to create asymmetric N-methylene-C linked tetrazole-based compounds. nih.gov These materials are investigated for their energetic properties, with a focus on achieving high stability and low sensitivity. nih.gov

For example, aminoacetonitrile monosulfate is used in the synthesis of N-Benzylideneaminoacetonitrile, which serves as an intermediate in the development of new performance-enhancing materials for explosives and propellants. This highlights its role in creating the next generation of energetic materials with tailored properties.

Catalytic Applications and Ligand Development

Research into the direct catalytic applications of this compound is not prominent in scientific literature. However, its derivative, aminoacetonitrile, is a valuable building block in the development of sophisticated ligands for metal-catalyzed reactions. The amino and nitrile functional groups offer versatile points for modification and coordination.

A notable area of application is in the synthesis of chiral ligands for asymmetric catalysis. Amino acids and their derivatives are widely employed for this purpose due to their inherent chirality and ready availability. mdpi.com These ligands can effectively transfer chiral information to a metal center, enabling the enantioselective synthesis of a wide range of molecules. acs.org

Detailed Research Findings: Synthesis of a Bidentate Ligand

One specific example of ligand development involves the synthesis of a bidentate ligand derived from an α-aminonitrile. The ligand, (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile (B52724), was prepared from 2-hydroxy benzaldehyde and 4-aminodiphenyl amine in the presence of potassium cyanide and an acidic medium.

This bidentate ligand was then used to synthesize complexes with several transition metal ions, including Iron (II), Cobalt (II), Nickel (II), and Copper (II). researchgate.net The synthesis was achieved by reacting the ligand with the corresponding metal salts in a 2:1 ligand-to-metal molar ratio in an ethanolic solution. researchgate.net

Characterization of these complexes using various analytical techniques, such as infrared and electronic spectroscopy, as well as magnetic susceptibility measurements, indicated that the metal ions likely adopt an octahedral geometry. researchgate.net In these complexes, the ligand coordinates with the metal ion, demonstrating the potential of aminoacetonitrile-derived structures to form stable metal complexes. Such complexes are fundamental in the field of catalysis.

Table 1: Metal Complexes of (N-p-amino diphenyl amine) amino (2-hydroxy phenyl) acetonitrile Ligand

| Metal Ion | Complex Formulation | Probable Geometry |

| Iron (II) | [FeL₂Cl₂] | Octahedral |

| Cobalt (II) | [CoL₂Cl₂] | Octahedral |

| Nickel (II) | [NiL₂Cl₂] | Octahedral |

| Copper (II) | [CuL₂Cl₂] | Octahedral |

Data sourced from a study on the synthesis and characterization of new complexes with a bidentate α-aminonitrile ligand. researchgate.net

This research underscores the utility of α-aminonitriles, for which aminoacetonitrile is a fundamental precursor, in constructing ligands capable of coordinating with transition metals. The resulting metal complexes are of significant interest for their potential catalytic applications in various organic transformations.

Biochemical Pathways and Enzymatic Interactions Mechanistic and in Vitro Studies

Aminoacetonitrile (B1212223) Sulfate (B86663) as a Substrate in Model Enzymatic Reactions (Non-Clinical)

In non-clinical, in vitro studies, the potential for aminoacetonitrile to act as a substrate for enzymatic reactions has been explored, primarily within the context of nitrile-metabolizing enzymes. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia (B1221849). dundee.ac.ukcreative-enzymes.com These enzymes are of significant interest for their applications in biocatalysis and organic synthesis. researchgate.netopenbiotechnologyjournal.com

Research has been conducted to screen for nitrilase activity against a variety of nitrile substrates, including α-aminonitriles, the class of compounds to which aminoacetonitrile belongs. In one high-throughput screening of 588 candidate enzymes, five were identified that could hydrolyze α-aminonitriles into the corresponding α-amino acid. researchgate.net This demonstrates the potential for enzymatic conversion of compounds with a structure similar to aminoacetonitrile.

Nitrilases are generally categorized based on their substrate specificity, with some showing a preference for aliphatic, aromatic, or arylacetonitriles. creative-enzymes.com Some nitrilases exhibit broad substrate specificity. For example, a nitrilase from Pseudomonas fluorescens has been shown to have activity against α-substituted phenylacetonitriles. csir.co.za While direct studies detailing the kinetics of aminoacetonitrile sulfate as a substrate for a specific purified nitrilase are not extensively documented in the reviewed literature, the existing research on related α-aminonitriles suggests that it is a plausible substrate for certain members of the nitrilase superfamily.

| Enzyme Type | Substrate Class | Reaction Catalyzed | Relevance to Aminoacetonitrile |

|---|---|---|---|

| Nitrilase | α-Aminonitriles | Hydrolysis to α-amino acids | Directly applicable class of compounds. |

| Arylacetonitrilase | α-Substituted Phenylacetonitriles | Enantioselective hydrolysis | Demonstrates activity on structurally similar nitriles. csir.co.za |

| Nitrile Hydratase | Various Nitriles | Hydrolysis to amides | Potential first step in a two-enzyme pathway to the carboxylic acid. csir.co.za |

Investigation of Hydrolysis Pathways to Glycine (B1666218)

The conversion of aminoacetonitrile to glycine is a critical step in both prebiotic chemical evolution theories and industrial synthesis. asianpubs.orgwikipedia.org In vitro studies and simulation experiments have elucidated the primary pathway for this transformation, which occurs via a two-step hydrolysis process. The intermediate in this pathway is glycinamide (B1583983). asianpubs.orgresearchgate.netresearchgate.net

Hydrolysis of Glycinamide to Glycine : The amide group of glycinamide is then further hydrolyzed, yielding glycine (H₂N-CH₂-COOH) and ammonia. asianpubs.orgresearchgate.net

This pathway has been demonstrated in non-enzymatic, abiotic simulation experiments. For instance, contact glow discharge electrolysis applied to an aqueous solution of aminoacetonitrile was shown to convert it to glycine via the glycinamide intermediate. asianpubs.org The proposed mechanism in this system involves the addition of hydrogen and hydroxyl radicals to the carbon-nitrogen triple bond, leading to the formation of the amide. asianpubs.org While kinetic studies specifically on the hydrolysis of aminoacetonitrile were not found in the reviewed literature, studies on similar aminonitriles have shown a dependence on factors such as temperature and catalyst concentration. acs.org

| Step | Reactant | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Aminoacetonitrile | Glycinamide | The nitrile group is hydrolyzed to form an amide. researchgate.net |

| 2 | Glycinamide | Glycine | The amide group is hydrolyzed to a carboxylic acid, releasing ammonia. asianpubs.org |

Research into Interactions with Biochemical Systems at a Molecular Level

At a molecular level, aminoacetonitrile's interactions with biochemical systems have been investigated, particularly its effect on enzyme complexes. Due to its structural similarity to the amino acid glycine, aminoacetonitrile can act as an inhibitor of specific enzymatic pathways involved in glycine metabolism.

A key example is the inhibition of the glycine cleavage system (GCS), a multi-enzyme complex located in the inner mitochondrial membrane responsible for the degradation of glycine. nih.govnih.govfoundationnkh.org In vitro studies using rat brain and liver mitochondria have demonstrated that aminoacetonitrile is an inhibitor of the GCS. nih.gov The inhibitory activity is attributed to its structural analogy to glycine, specifically the presence of a primary amine group and a π-electron system in the group that substitutes for the carboxylic function of glycine. nih.gov This allows it to interact with the active site of one of the GCS enzymes, likely the P-protein (glycine decarboxylase), preventing the binding and subsequent breakdown of the natural substrate, glycine. nih.govnih.gov

The interaction of a substrate or inhibitor with an enzyme's active site is a highly specific process governed by the three-dimensional arrangement of amino acid residues. nih.govkhanacademy.orglibretexts.org These residues form a pocket with a unique chemical environment that binds the substrate through non-covalent interactions. wikipedia.orgyoutube.com In the case of aminoacetonitrile, its size, shape, and the presence of the primary amine likely allow it to fit into the glycine-binding site of the GCS P-protein, leading to competitive inhibition.

While direct studies on aminoacetonitrile's interaction with other proteins are limited, research on the related compound acetonitrile (B52724) has shown that it can interact with proteins such as lysozyme. nih.gov At high concentrations, acetonitrile can cause protein denaturation by weakening hydrophobic interactions and enhancing peptide-peptide hydrogen bonds. nih.gov This suggests that the nitrile group itself can participate in interactions with protein structures, although the specific effects of aminoacetonitrile, with its additional amine group, would be different.

| Biochemical System | Nature of Interaction | Molecular Basis | Reference |

|---|---|---|---|

| Glycine Cleavage System (GCS) | Inhibition | Structural analogy to glycine allows binding to the active site, preventing the breakdown of the natural substrate. | nih.gov |

Future Research Directions and Emerging Paradigms

The utility of aminoacetonitrile (B1212223) sulfate (B86663) as a fundamental building block in organic synthesis is poised for significant expansion, driven by advancements in computational chemistry, novel reaction methodologies, and a growing emphasis on sustainable practices. Future research is charting a course toward more efficient, environmentally benign, and versatile applications of this compound.

Q & A

Q. What are the primary synthesis routes for aminoacetonitrile sulfate, and how do experimental conditions influence yield?

this compound is synthesized via the Strecker reaction, involving formaldehyde, ammonia, and hydrogen cyanide. The sulfate salt forms through acidification with sulfuric acid . Key factors include:

- Temperature control : Optimal yields occur at 0–5°C to minimize side reactions (e.g., hydrolysis of the nitrile group).

- Stoichiometric ratios : Excess ammonia (1.5:1 molar ratio to formaldehyde) ensures complete conversion to the intermediate imine .

- Purification : Recrystallization from ethanol-water mixtures removes unreacted precursors .

Q. How can researchers characterize the purity and stability of this compound in laboratory settings?

- Spectroscopic methods :

- IR spectroscopy : The nitrile (C≡N) stretch at ~2250 cm⁻¹ confirms functional group integrity. Water interference in ice matrices may reduce band intensity, requiring baseline correction .

- NMR : H NMR (D₂O) shows peaks at δ 3.8 ppm (CH₂) and δ 2.1 ppm (NH₂) .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to prevent inhalation of HCN vapors during synthesis or decomposition.

- First aid : For skin contact, rinse with 0.1% acetic acid; for ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How does confinement in astrochemical ice matrices affect the reactivity of this compound?

In interstellar ice analogs (e.g., H₂O/CO₂ mixtures), aminoacetonitrile undergoes:

- Thermal reactions : At 130–240 K, CO₂ reacts with the amine group to form carbamates (NC-CH₂-NH-COO⁻), detectable via IR bands at 1680 cm⁻¹ (C=O stretch) .

- Degradation pathways : In H₂O-dominated ices, Strecker synthesis halts at the nitrile stage; glycine formation is inhibited due to low proton mobility below 150 K .

- Reaction electronic flux (REF) analysis : Confinement increases electrophilicity at the nitrile group, favoring nucleophilic attacks (e.g., by NH₃) .

Q. What contradictions exist in spectroscopic data for this compound, and how can they be resolved?

Discrepancies arise in:

- Band intensities : Water in ice matrices reduces the nitrile stretch intensity by 50% compared to gas-phase measurements. Use matrix-isolation IR with Argon dilution (1:1000) to mitigate this .

- Thermal desorption profiles : Co-desorption with H₂O at 170 K complicates quantification. Employ temperature-programmed desorption (TPD) coupled with mass spectrometry (m/z 56 for AAN) .

Q. How can computational models predict this compound’s behavior in prebiotic environments?

- DFT calculations : Simulate reaction coordinates for Strecker synthesis, highlighting transition states (e.g., imine formation at ΔG‡ = 45 kJ/mol) .

- Molecular dynamics (MD) : Model ice-grain interfaces to predict diffusion rates of HCN and NH₃, critical for estimating glycine yield suppression .

Methodological Considerations

Q. What experimental designs are optimal for studying this compound’s reactivity with astrophysical analogs?

- Ultrahigh-vacuum (UHV) systems : Simulate interstellar conditions (10⁻¹⁰ mbar, 10–150 K) to monitor ice-phase reactions via IR spectroscopy .

- Isotopic labeling : Use NH₃ or D₂O to trace reaction pathways and distinguish between thermal and photochemical processes .

Q. How should researchers address conflicting data on aminoacetonitrile’s role as a glycine precursor?

- Controlled hydrolysis experiments : Compare glycine yields at pH 7 (aqueous) vs. pH 2 (sulfuric acid). LC-MS/MS detects glycine at sub-ppm levels .

- Theoretical validation : Cross-reference experimental results with ab initio calculations of activation barriers for nitrile → carboxylate conversion .

Data Presentation and Ethics

Q. What guidelines ensure ethical reporting of this compound research?

- Multi-site studies : Declare lead investigators and ethics approvals per site (e.g., ERC protocols for astrochemical simulations) .

- Data anonymization : For studies involving health data, use SHA-256 encryption and specify destruction protocols (e.g., incineration at 800°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。